Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a brominated aniline moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common approach is the nucleophilic substitution reaction, where 4-bromo-3-methylaniline reacts with a suitable naphthyridine derivative under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The brominated aniline moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthyridine core may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylaniline: A precursor in the synthesis of the target compound.
7-Methyl-1,8-naphthyridine: Another naphthyridine derivative with similar structural features.
Uniqueness
Methyl 4-[(4-bromo-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its combined structural elements, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-10-8-12(5-7-15(10)19)22-16-13-6-4-11(2)21-17(13)20-9-14(16)18(23)24-3/h4-9H,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUVOZTWWGNVFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Br)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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